
4-Amino-3-isopropyl-5-methylbenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-3-isopropyl-5-methylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires mild conditions, such as a temperature of 120°C and a reaction time of 2 hours . The use of ionic liquids as recycling agents has been shown to enhance the efficiency of this process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal salt catalysts and phase separation techniques to simplify the separation process . The use of ionic liquids as co-solvents and catalysts can eliminate the need for additional catalysts, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-isopropyl-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-Amino-3-isopropyl-5-methylbenzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-isopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methylbenzonitrile
- 4-Amino-3-isopropylbenzonitrile
- 4-Amino-5-methylbenzonitrile
Comparison
4-Amino-3-isopropyl-5-methylbenzonitrile is unique due to its specific structural features, such as the presence of both isopropyl and methyl groups on the benzene ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Biological Activity
4-Amino-3-isopropyl-5-methylbenzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
U-937 (monocytic leukemia) | 12.3 | Cell cycle arrest |
A549 (lung cancer) | 8.7 | Inhibition of proliferation |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been evaluated for its immunomodulatory effects. Research indicates that it can enhance lymphocyte proliferation and cytokine production in vitro, which may have implications for autoimmune diseases and immunotherapy.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell viability, with significant apoptosis observed in treated cells compared to controls .
Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of the compound in a murine model. It was found that administration led to increased levels of IL-6 and TNF-alpha in serum, suggesting enhanced immune activation . This study highlights the potential for using this compound in therapies aimed at boosting immune responses.
Properties
IUPAC Name |
4-amino-3-methyl-5-propan-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5,7H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIASLYEZUHZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.